

Commercial availability and suppliers of Tert-butyl methyl(pyrrolidin-3-yl)carbamate

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Compound of Interest

Compound Name: *Tert-butyl methyl(pyrrolidin-3-yl)carbamate*

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An In-Depth Technical Guide to **Tert-butyl methyl(pyrrolidin-3-yl)carbamate** for Advanced Chemical Synthesis

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its structure is characterized by a chiral pyrrolidine scaffold, a core motif in numerous biologically active compounds, functionalized with a secondary amine protected by the ubiquitous tert-butyloxycarbonyl (Boc) group. This specific arrangement offers a unique combination of stereochemical control, chemical stability, and predictable reactivity, making it an invaluable asset for researchers, scientists, and drug development professionals.

The strategic importance of this molecule lies in the Boc-protected amine, which allows for the selective manipulation of other functional groups within a synthetic sequence. The Boc group can be readily removed under specific acidic conditions, unmasking a reactive secondary amine ready for further elaboration. This controlled "unveiling" of reactivity is a cornerstone of modern multi-step synthesis. This guide provides a comprehensive technical overview of its properties, commercial availability, core applications, and key experimental protocols, designed to empower scientists in leveraging this reagent to its full potential.

Physicochemical Properties and Stereochemical Considerations

The utility of **Tert-butyl methyl(pyrrolidin-3-yl)carbamate** is deeply rooted in its chemical properties and, most critically, its stereochemistry. The pyrrolidine ring contains a stereocenter at the 3-position, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R) and (S). The specific stereoisomer used is often crucial for achieving the desired biological activity and target engagement in drug candidates.

The tert-butyloxycarbonyl (Boc) protecting group imparts several advantageous properties. It renders the amine nucleophilicity negligible under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and organometallic), thereby preventing unwanted side reactions.^{[1][2]} This stability, coupled with its straightforward removal, exemplifies an ideal protecting group strategy.^[3]

Property	Data	Source(s)
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[4] [5]
Molecular Weight	200.28 g/mol	[4] [5]
IUPAC Names	tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamatetert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate	[4] [5]
Common CAS Numbers	(R)-enantiomer: 392338-15-7(S)-enantiomer: 169750-01-0	[6] [7] [8]
Appearance	Colorless to pale yellow liquid or low-melting solid	[1]
Storage Conditions	Keep in dark place, sealed in dry, 2-8°C	[6]

Commercial Availability and Supplier Selection

Tert-butyl methyl(pyrrolidin-3-yl)carbamate, in its racemic and enantiomerically pure forms, is readily accessible from a variety of global chemical suppliers. This widespread availability ensures a stable supply chain for research, process development, and manufacturing scales. When sourcing this building block, it is imperative for researchers to scrutinize the supplier's specifications, paying close attention to chemical purity and, crucially, enantiomeric purity (or enantiomeric excess, e.e.) for chiral applications.

Key Sourcing Considerations:

- Certificate of Analysis (CoA): Always request and review the CoA for each batch. This document provides critical data on purity (typically determined by HPLC or GC) and identity verification (^1H NMR, LC-MS).
- Enantiomeric Purity: For stereospecific syntheses, ensure the supplier provides data on enantiomeric purity, often determined by chiral HPLC.
- Form: The compound is available as a free base or as a salt (e.g., hydrochloride), which can affect solubility and handling.

Supplier	Available Forms	Notes
BLDpharm	(S)-isomer, (R)-isomer	Offers various pack sizes for research and development. [7] [9]
Fisher Scientific	(S)-isomer, (R)-isomer	Distributes products from various manufacturers, including BLD Pharm. [9] [10] [11]
Alchem Pharmtech	(R)-isomer	Provides detailed specifications and safety information. [8]
ChemicalBook	(S)-isomer, (R)-isomer	A marketplace listing various global suppliers. [12]
Ambeed	(R)-isomer	Specializes in chiral building blocks and provides analytical data. [13]

Core Applications in Pharmaceutical R&D

The unique structure of this carbamate makes it a versatile tool in the synthesis of complex molecular architectures, particularly those destined for therapeutic applications.

Privileged Scaffold for Bioactive Molecules

The pyrrolidine ring is a "privileged scaffold," meaning it is a structural motif frequently found in successful drugs. Its incorporation can enhance binding to biological targets and improve pharmacokinetic properties like solubility and cell permeability. **Tert-butyl methyl(pyrrolidin-3-yl)carbamate** provides a direct and efficient route to introduce this valuable chiral scaffold into novel drug candidates.

Synthesis of Amine-Containing Therapeutics

Upon deprotection, the liberated N-methyl-pyrrolidin-3-amine core can be functionalized in numerous ways. This secondary amine serves as a potent nucleophile for reactions such as:

- Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds.
- Acylation: Formation of amides by reacting with acyl chlorides or activated carboxylic acids.
- Sulfenylation: Formation of sulfonamides.
- Arylation: Participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form arylamines.

Advanced Linker Technologies

The carbamate functionality itself is more than just a protecting group; it is a stable, amide-like linker that can be engineered for specific purposes.[\[2\]](#)[\[3\]](#) Recent research has highlighted the use of pyrrolidine-carbamate systems in self-immolative spacers for targeted drug delivery.[\[14\]](#) In these advanced systems, an external trigger (e.g., an enzymatic reaction) initiates a cyclization cascade within the spacer, leading to the rapid and controlled release of a payload drug at the target site. The inherent ring strain and conformational properties of the pyrrolidine ring can be exploited to fine-tune the kinetics of this drug release.[\[14\]](#)

Key Experimental Methodologies

The true practical value of **Tert-butyl methyl(pyrrolidin-3-yl)carbamate** is realized through its chemical transformations. The following protocols represent the most fundamental and critical steps in its application.

Protocol 1: Boc Deprotection to Yield the Secondary Amine

This procedure describes the acid-catalyzed cleavage of the Boc group, a foundational step in nearly all synthetic routes utilizing this building block. The choice of acid is critical; trifluoroacetic acid (TFA) is highly effective and its excess can be easily removed by evaporation.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve **Tert-butyl methyl(pyrrolidin-3-yl)carbamate** (1.0 equivalent) in dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.
- Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise. Causality Note: The excess acid ensures the reaction goes to completion and protonates the product amine, preventing potential side reactions.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
- Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the TFA salt of the product amine.
- Neutralization (Optional): To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the free N-methyl-pyrrolidin-3-amine.



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Workflow for Boc Deprotection.

Protocol 2: N-Acylation of the Deprotected Amine

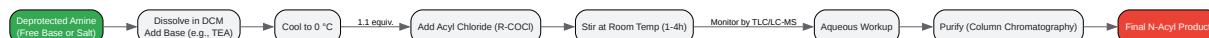
This protocol demonstrates the subsequent functionalization of the secondary amine, forming a stable amide bond, a key linkage in many pharmaceutical agents.

Methodology:

- Reaction Setup: Dissolve the deprotected amine (free base or TFA salt, 1.0 equivalent) in DCM. If using the salt, add a non-nucleophilic base such as triethylamine (TEA) or

diisopropylethylamine (DIPEA) (2-3 equivalents). Causality Note: The base is required to neutralize the salt and to scavenge the HCl generated during the reaction.

- Acylating Agent Addition: Cool the solution to 0 °C. Add the desired acyl chloride or acid chloride (1.0-1.2 equivalents) dropwise.
- Reaction Monitoring: Stir the reaction at room temperature until completion (typically 1-4 hours), as monitored by TLC or LC-MS.
- Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then typically purified by column chromatography on silica gel to yield the pure N-acyl product.



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Workflow for Subsequent N-Acylation.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

- Hazard Identification: The (S)-enantiomer may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.[15]
- Personal Protective Equipment (PPE): Handle in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[6] This prevents degradation from moisture, light, and air.

- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Avoid release into the environment.[15]

Conclusion

Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a high-value, versatile, and commercially accessible building block that serves a critical role in modern synthetic and medicinal chemistry. Its unique combination of a chiral pyrrolidine core and a strategically protected amine provides a robust platform for the efficient construction of complex molecular targets. For researchers and drug development professionals, a thorough understanding of its properties, handling, and reactivity is key to unlocking its full potential in the creation of next-generation therapeutics.

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